1-Isopropoxy-2-propanol, (S)- 1-Isopropoxy-2-propanol, (S)-
Brand Name: Vulcanchem
CAS No.: 609847-77-0
VCID: VC13513096
InChI: InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1
SMILES: CC(C)OCC(C)O
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol

1-Isopropoxy-2-propanol, (S)-

CAS No.: 609847-77-0

Cat. No.: VC13513096

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropoxy-2-propanol, (S)- - 609847-77-0

Specification

CAS No. 609847-77-0
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
IUPAC Name (2S)-1-propan-2-yloxypropan-2-ol
Standard InChI InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1
Standard InChI Key AFHJYKBGDDJSRR-LURJTMIESA-N
Isomeric SMILES C[C@@H](COC(C)C)O
SMILES CC(C)OCC(C)O
Canonical SMILES CC(C)OCC(C)O

Introduction

Structural Characteristics and Molecular Configuration

(S)-1-Isopropoxy-2-propanol features a propanol backbone with an isopropoxy group (-OCH(CH3_3)2_2) attached to the first carbon and a hydroxyl group (-OH) on the second carbon. The (S)-enantiomer designation indicates the specific spatial arrangement around the chiral center at the second carbon. Key structural details include:

Molecular Formula and Mass

  • Molecular Formula: C6H14O2\text{C}_6\text{H}_{14}\text{O}_2

  • Molecular Weight: 118.17 g/mol .

  • Canonical SMILES: OC(C)COC(C)C , which explicitly denotes the (S)-configuration via stereochemical descriptors.

Stereochemical Details

  • Chiral Center: The second carbon atom in the propanol chain serves as the stereogenic center.

  • InChIKey: AFHJYKBGDDJSRR-UHFFFAOYSA-N , a unique identifier for its three-dimensional structure.

The compound’s stereochemistry influences its physical and chemical behavior, particularly in interactions with chiral environments, such as enzyme active sites or asymmetric catalysts.

Physical and Thermodynamic Properties

Experimental data from CAS Common Chemistry and ChemSpider provide critical insights into the compound’s physical characteristics:

PropertyValueConditionsSource
Boiling Point48 °CPressure: 20 Torr
Density0.8776 g/cm³Temperature: 20 °C
Molecular Weight118.17 g/mol-
Stereoisomerism(S)-configuration-

These properties position (S)-1-Isopropoxy-2-propanol as a moderately volatile liquid with low density, suitable for use in solvent systems or as a reagent in controlled synthetic environments.

Analytical Characterization

Accurate identification and purity assessment of (S)-1-Isopropoxy-2-propanol rely on advanced analytical techniques:

  • Gas Chromatography (GC): For quantifying enantiomeric excess and detecting impurities .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm molecular structure and stereochemistry.

  • Polarimetry: Measuring optical rotation to verify enantiomeric purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator